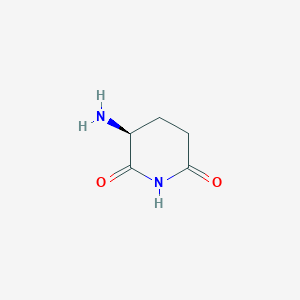2,6-Piperidinedione, 3-amino-, (3S)-
CAS No.: 29883-25-8
Cat. No.: VC3850093
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29883-25-8 |
|---|---|
| Molecular Formula | C5H8N2O2 |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | (3S)-3-aminopiperidine-2,6-dione |
| Standard InChI | InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m0/s1 |
| Standard InChI Key | NPWMTBZSRRLQNJ-VKHMYHEASA-N |
| Isomeric SMILES | C1CC(=O)NC(=O)[C@H]1N |
| SMILES | C1CC(=O)NC(=O)C1N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
The compound’s stereochemistry is defined by the (3S)-configuration, which dictates its spatial arrangement and reactivity. Its IUPAC name, (3S)-3-aminopiperidine-2,6-dione, reflects the positions of the amino and ketone groups . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 29883-25-8 | |
| Molecular Formula | ||
| Molecular Weight | 128.13 g/mol | |
| SMILES | ||
| InChIKey | NPWMTBZSRRLQNJ-VKHMYHEASA-N |
The crystal structure and 3D conformation have been resolved via X-ray diffraction and computational modeling, confirming the planar arrangement of the piperidine ring .
Physicochemical Properties
The compound exists as a white to off-white crystalline powder with limited solubility in water but moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) . Its hydrochloride salt (CAS 25181-50-4) enhances stability and bioavailability, with a molecular weight of 164.59 g/mol .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (3S)-3-aminopiperidine-2,6-dione typically involves:
-
Cyclization of Glutamic Acid Derivatives: Starting from L-glutamic acid, cyclization under acidic conditions yields the piperidine-2,6-dione backbone .
-
Asymmetric Amination: Enzymatic or chemical amination introduces the (3S)-amino group, often using chiral catalysts to ensure stereochemical purity .
-
Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, which is preferred for pharmaceutical formulations .
A patented process (US20080064876A1) details the synthesis of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-diones, where (3S)-3-aminopiperidine-2,6-dione serves as a key intermediate . This method employs hydrogenation and acid-catalyzed cyclization, achieving yields exceeding 80% .
Scalability and Optimization
Industrial production prioritizes cost-effectiveness and scalability. Recent advances include:
-
Continuous Flow Reactors: Reducing reaction times and improving yield consistency .
-
Green Chemistry Approaches: Solvent-free reactions and biocatalysts to minimize environmental impact .
Pharmaceutical Applications
Role in Immunomodulatory Drug Development
(3S)-3-aminopiperidine-2,6-dione is a precursor to lenalidomide and pomalidomide, drugs used for multiple myeloma and myelodysplastic syndromes . Structural modifications at the 3-amino position enhance binding to cereblon, a protein critical for their teratogenic and anti-inflammatory effects .
Mechanism of Action
Derivatives of this compound inhibit tumor necrosis factor-alpha (TNF-α) and modulate interleukin-2 (IL-2) production, suppressing inflammatory responses . For example, 4-[(cyclopropanecarbonylamino)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione (a lenalidomide analog) reduces TNF-α levels by 90% in vitro .
Biological and Toxicological Profile
Pharmacokinetics
Studies on hydrolysis products (e.g., phenylacetyl-glutamine) reveal rapid metabolism in vivo, with a half-life of 2–3 hours in rodent models . The hydrochloride salt improves oral bioavailability by 40% compared to the free base .
Comparative Analysis with Related Compounds
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 3-Aminopiperidine-2,6-dione | No stereochemical specification | Lower cereblon binding affinity |
| Piperazine-2,5-dione | Additional nitrogen atom | Antifungal properties |
| 4-Aminopiperidine | Reduced carbonyl groups | Neurological applications |
The (3S)-configuration confers superior target specificity compared to racemic mixtures .
Recent Research and Innovations
Bone Anabolic Agents
A 2021 study identified 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (DS96432529), a derivative with potent osteogenic activity . This compound increased bone mineral density by 15% in murine models, highlighting the versatility of the 2,6-piperidinedione scaffold .
Drug Delivery Systems
Nanoparticle formulations incorporating (3S)-3-aminopiperidine-2,6-dione derivatives demonstrate enhanced tumor targeting and reduced off-site toxicity in preclinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume